molecular formula C13H13F2N3S B6446357 N-[(2,6-difluorophenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine CAS No. 2548984-56-9

N-[(2,6-difluorophenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine

Cat. No.: B6446357
CAS No.: 2548984-56-9
M. Wt: 281.33 g/mol
InChI Key: POQOLYORLJPQCO-UHFFFAOYSA-N
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Description

This pyrimidine derivative features a central pyrimidine ring substituted at positions 2, 4, and 4. The 2-position bears a methylsulfanyl group (-SMe), the 4-position is linked to a (2,6-difluorophenyl)methylamine moiety, and the 6-position has a methyl group.

Properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-6-methyl-2-methylsulfanylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2N3S/c1-8-6-12(18-13(17-8)19-2)16-7-9-10(14)4-3-5-11(9)15/h3-6H,7H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POQOLYORLJPQCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC)NCC2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(2,6-difluorophenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied in the formation of carbon-carbon bonds and is known for its mild reaction conditions and functional group tolerance . The reaction generally involves the use of boron reagents and palladium catalysts to facilitate the coupling process. Industrial production methods may vary, but they often involve optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

N-[(2,6-difluorophenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[(2,6-difluorophenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2,6-difluorophenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to changes in cellular processes .

Comparison with Similar Compounds

Structural Analog 1: N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine

Key Differences :

  • Substituents: The 5-position includes a (4-methoxyphenyl)aminomethyl group instead of a (2,6-difluorophenyl)methyl group.
  • Hydrogen Bonding : Intramolecular N–H⋯N hydrogen bonds stabilize the conformation, unlike the target compound, which lacks such interactions due to differences in amine substitution .
  • Biological Activity : Analogs with methoxy groups exhibit antifungal activity, while fluorine substituents (as in the target compound) may enhance membrane permeability due to increased lipophilicity .

Structural Analog 2: 2-{[(2,6-Dichlorophenyl)methyl]sulfanyl}-N-methyl-6-[(phenylsulfanyl)methyl]pyrimidin-4-amine

Key Differences :

  • Halogenation : Chlorine replaces fluorine on the benzyl group, altering electronic effects (Cl is less electronegative than F).
  • Sulfur Content : Dual sulfanyl groups at positions 2 and 6 increase molecular weight (422.39 g/mol) compared to the target compound’s single methylsulfanyl group.
  • Physicochemical Properties :
Property Target Compound (Predicted) Dichloro Analog
Molecular Formula C₁₄H₁₄F₂N₃S C₁₉H₁₇Cl₂N₃S₂
Molecular Weight (g/mol) 313.34 422.39
Density (g/cm³) ~1.3 1.40
pKa ~4.0 3.69

Functional Group Impact

  • Fluorine vs. Chlorine : Fluorine’s smaller atomic radius and higher electronegativity may improve metabolic stability and reduce off-target interactions compared to chlorine .
  • Methylsulfanyl vs.

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